molecular formula C27H26FN3O3 B11144413 2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide

2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11144413
M. Wt: 459.5 g/mol
InChI Key: ODJRPNVGKNPTHS-UHFFFAOYSA-N
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Description

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butylbenzoyl group, a tetrahydroquinoxalinone core, and a fluorophenylacetamide moiety. Its unique structure makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxalinone Core: The synthesis begins with the preparation of the tetrahydroquinoxalinone core through a cyclization reaction involving appropriate diamines and diketones under acidic conditions.

    Introduction of the Tert-Butylbenzoyl Group: The tert-butylbenzoyl group is introduced via Friedel-Crafts acylation using tert-butylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide group to the tetrahydroquinoxalinone core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts and bases such as triethylamine and pyridine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

When compared to similar compounds, 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE stands out due to its unique combination of structural features. Similar compounds include:

    1-(4-TERT-BUTYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE: This compound shares the tert-butylbenzoyl group and tetrahydroquinoline core but lacks the fluorophenylacetamide moiety.

    2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE: This compound is similar but has a methyl group instead of a fluorine atom on the phenyl ring.

The presence of the fluorophenylacetamide moiety in 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-FLUOROPHENYL)ACETAMIDE contributes to its distinct chemical and biological properties, making it a unique and valuable compound for research.

Properties

Molecular Formula

C27H26FN3O3

Molecular Weight

459.5 g/mol

IUPAC Name

2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C27H26FN3O3/c1-27(2,3)18-10-8-17(9-11-18)26(34)31-22-7-5-4-6-21(22)30-25(33)23(31)16-24(32)29-20-14-12-19(28)13-15-20/h4-15,23H,16H2,1-3H3,(H,29,32)(H,30,33)

InChI Key

ODJRPNVGKNPTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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